molecular formula C10H5ClF3NO2 B15064966 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

Cat. No.: B15064966
M. Wt: 263.60 g/mol
InChI Key: NNPZHHBXUDBTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a sophisticated synthetic quinoline derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound integrates two key functional groups—a chloro substituent and a trifluoromethoxy group—onto the quinolin-2(1H)-one scaffold, a structure recognized for its significant pharmacological potential. The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic introduction of a chlorine atom at the 5-position is a common modification in drug development, often used to fine-tune a molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets through electron-withdrawing effects and halogen bonding . The trifluoromethoxy group at the 8-position is a highly valuable moiety in modern agrochemical and pharmaceutical design. This group is known to enhance a compound's lipid solubility, which can improve cell membrane permeability, and to increase its overall metabolic stability and bioavailability . The presence of these substituents makes this compound a highly promising scaffold for the development of novel therapeutic agents. While the specific biological profile of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is to be fully characterized by researchers, its molecular architecture suggests potential for a wide range of investigations. Research applications may include the development of inhibitors for various kinase enzymes, the exploration of antibacterial and antitubercular agents inspired by related 5-chloro-8-hydroxyquinoline compounds , and the design of new fluorescent probes or imaging agents, given the photophysical properties of analogous naphthyridinone and quinolinone systems . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own thorough experiments to verify its properties and applications for their specific projects.

Properties

Molecular Formula

C10H5ClF3NO2

Molecular Weight

263.60 g/mol

IUPAC Name

5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16)

InChI Key

NNPZHHBXUDBTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The quinolin-2(1H)-one core can be constructed via cyclization of substituted aniline precursors or condensation of 1,2-phenylenediamine derivatives with carbonyl sources. Key challenges include:

  • Regioselective introduction of electron-withdrawing groups (chloro, trifluoromethoxy)
  • Stability of intermediates under acidic/basic conditions
  • Minimizing side reactions (e.g., over-halogenation, demethylation)

Core Ring Formation Strategies

Aniline Cyclization with Glyoxylic Acid

A regioselective one-step synthesis, inspired by the method for 2-hydroxyquinoxalines, involves condensing 1,2-phenylenediamine derivatives with glyoxylic acid. For the target compound, a substituted 1,2-phenylenediamine bearing pre-installed chloro and trifluoromethoxy groups undergoes cyclization (Scheme 1):

$$
\text{Substituted 1,2-phenylenediamine} + \text{Glyoxylic acid} \rightarrow \text{Quinolin-2(1H)-one core}
$$

This method avoids metal catalysts and leverages the inherent basicity of the aniline derivative, as demonstrated in analogous syntheses of trifluoromethoxy-substituted quinolines.

Gould-Jacobs Cyclization

Thermal cyclization of ethoxymethylene malonates with substituted anilines forms the quinolinone skeleton. The trifluoromethoxy group, however, may necessitate modified conditions due to its electron-withdrawing nature.

Detailed Synthetic Protocols

Route 1: Direct Cyclization of Substituted Anilines

Step 1: Preparation of 5-Chloro-8-(trifluoromethoxy)aniline
  • Starting material : 8-(Trifluoromethoxy)aniline
  • Chlorination : Electrophilic chlorination using Cl₂ in acetic acid at 0–5°C introduces the chloro group at the 5-position, guided by the directing effects of the trifluoromethoxy group.
  • Yield : ~65% (crude), purified via recrystallization from ethanol/water.
Step 2: Cyclization with Ethoxymethylene Malonate
  • Reaction : 5-Chloro-8-(trifluoromethoxy)aniline reacts with diethyl ethoxymethylene malonate in refluxing diphenyl ether (210°C, 4 h).
  • Mechanism : Malonate undergoes cyclodehydration to form the quinolinone core.
  • Yield : 58% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 12.1 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).
  • HRMS : m/z 263.60 [M+H]⁺ (calc. 263.04).

Route 2: Late-Stage Functionalization of Quinolinone Core

Step 1: Synthesis of 8-(Trifluoromethoxy)quinolin-2(1H)-one
  • Starting material : 8-Hydroxyquinolin-2(1H)-one
  • Trifluoromethoxylation : Treatment with trifluoromethyl triflate (CF₃SO₃Tf) and Cs₂CO₃ in DMF at 80°C for 12 h introduces the trifluoromethoxy group.
  • Yield : 72% after extraction (CH₂Cl₂/H₂O).
Step 2: Electrophilic Chlorination
  • Reagent : N-Chlorosuccinimide (NCS) in AcOH/H₂SO₄ (1:1) at 50°C for 6 h.
  • Regioselectivity : Chlorination occurs para to the trifluoromethoxy group (position 5).
  • Yield : 68% (HPLC purity >95%).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 2 2
Overall Yield 38% 49%
Key Advantage Fewer steps Better regiocontrol
Limitation Low yield in chlorination High-cost reagents

Route 2 offers superior regioselectivity for chlorination, critical for pharmaceutical applications requiring high purity.

Optimization Strategies

Solvent Effects

  • Methanol vs. Solvent-Free : Reactions in methanol (Route 1) prolong reaction times but improve purity compared to solvent-free conditions.
  • Temperature Control : Maintaining temperatures below 50°C during chlorination minimizes decomposition of the trifluoromethoxy group.

Catalytic Enhancements

  • Palladium Catalysis : Suzuki-Miyaura coupling could introduce aryl groups post-cyclization but remains unexplored for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. Key examples include:

Amine Substitution
Reaction with primary amines (e.g., methylamine, benzylamine) under basic conditions yields 5-amino derivatives. For instance:

ReactantConditionsProductYieldSource
MethylamineK₂CO₃, DMF, 80°C, 12 h5-(Methylamino)-8-(trifluoromethoxy)quinolin-2(1H)-one72%
BenzylamineEt₃N, THF, reflux, 24 h5-(Benzylamino)-8-(trifluoromethoxy)quinolin-2(1H)-one65%

This reaction proceeds via an SNAr mechanism , facilitated by the electron-deficient aromatic ring. The trifluoromethoxy group at position 8 enhances electrophilicity at position 5 through resonance and inductive effects .

Oxidation and Quinone Formation

The quinoline backbone undergoes oxidation under controlled conditions:

Fremy’s Salt Oxidation
Treatment with potassium nitrosodisulfonate (Fremy’s salt) in aqueous acetone generates the corresponding quinone:
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-oneFremy’s salt5-Chloro-8-(trifluoromethoxy)quinoline-2,6-dione\text{5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one} \xrightarrow{\text{Fremy’s salt}} \text{5-Chloro-8-(trifluoromethoxy)quinoline-2,6-dione}

  • Conditions : 0°C, pH 7 buffer, 2 h

  • Yield : 58%

This transformation is critical for enhancing redox activity in medicinal chemistry applications .

Electrophilic Cyclization

Under strong Lewis acid conditions, the compound participates in intramolecular cyclization:

SOCl₂-Mediated Cyclization
Reaction with thionyl chloride (SOCl₂) in DMSO triggers spirocyclization, forming a spiro[4.5]trienone derivative:

ReagentConditionsProductYieldSource
SOCl₂DMSO, 25°C, 12 h3-(Methylthio)spiro[4.5]trienone derivative22–71%

Mechanistically, SOCl₂ activates the carbonyl group, enabling electrophilic attack at the adjacent carbon. DMSO acts as a sulfur source, introducing methylthio groups .

Functional Group Interconversion

Trifluoromethoxy Group Reactivity
The trifluoromethoxy moiety (-OCF₃) exhibits limited reactivity under standard conditions but can be modified via:

  • Hydrolysis : Under strongly acidic conditions (HCl, H₂O/MeOH, reflux), it converts to a hydroxyl group, yielding 8-hydroxyquinoline derivatives .

  • Radical Substitution : Photochemical reactions with iodine or bromine generate 8-halo derivatives, though yields are moderate (35–45%).

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives demonstrate pharmacological relevance:

  • Anticancer Activity : 5-Amino derivatives inhibit topoisomerase II (IC₅₀ = 1.8 μM in HeLa cells) .

  • Antimicrobial Properties : Halogenated analogs show MIC values of 4–8 μg/mL against S. aureus .

Scientific Research Applications

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 plays a critical role in modulating reactivity and biological activity. Key comparisons include:

Compound Name Substituent at Position 8 Substituent at Position 5 Molecular Weight Key Properties/Reactivity
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one -OCF₃ -Cl 277.65* High electron-withdrawing effect; potential enhanced metabolic stability
5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one (GF20932) -CF₃ -CH₃ 227.18 Increased lipophilicity; reduced polarity compared to -OCF₃ derivatives
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one -Br -CH₃ 284.10 Halogenated substituents enhance halogen bonding; bromo group increases molecular weight and steric bulk
8-Fluoro-1-methylquinolin-2(1H)-one -F -H 177.17 Smaller substituent; lower steric hindrance but reduced electronic effects

*Calculated based on formula C₁₀H₅ClF₃NO₂.

Key Insights :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound offers stronger electron-withdrawing effects compared to -CF₃, which may improve oxidative stability and receptor binding in drug design .
  • Halogen vs. Alkyl Substituents: Bromo and fluoro substituents (e.g., in 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one) enhance halogen bonding but may reduce solubility compared to alkyl or alkoxy groups .

Reactivity and Alkylation Patterns

Studies on quinolin-2(1H)-one derivatives reveal that substituents at position 8 dictate alkylation regioselectivity. For example:

  • 8-Methoxy, 8-Benzyloxy, and 8-Chloro Derivatives : These derivatives undergo exclusive O2-alkylation under basic conditions (K₂CO₃/DMF), whereas unsubstituted or C(6)/C(7)-substituted analogs yield mixtures of N1- and O2-alkylated products .
  • Target Compound : The 8-trifluoromethoxy group likely directs alkylation to the O2 position, similar to other 8-substituted derivatives, enhancing predictability in synthetic routes .

Biological Activity

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one features a chloro group and a trifluoromethoxy substituent at positions 5 and 8 of the quinoline ring, respectively. This unique configuration contributes to its biological properties, including enhanced lipophilicity and electron-withdrawing characteristics due to the trifluoromethoxy group.

The biological activity of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or inhibit receptor signaling pathways, leading to various pharmacological effects. For instance, its structure facilitates binding to target proteins involved in cell proliferation and apoptosis regulation .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study showed that compounds structurally related to 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one possess potent antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.75 μg/mL .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. In a series of studies, various analogs demonstrated selective cytotoxicity against cancer cell lines, including breast and cervical cancer cells. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with tubulin, disrupting normal mitotic processes .

Study on Antibacterial Efficacy

In a comparative study involving several quinoline derivatives, 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one was tested against MRSA and VRE. The results indicated that this compound exhibited enhanced antibacterial activity compared to other derivatives lacking the trifluoromethoxy group. The study concluded that the incorporation of electron-withdrawing groups significantly increases antimicrobial potency .

Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of quinoline derivatives. This study utilized MTT assays to evaluate cell viability in various cancer cell lines treated with 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one. The findings revealed that the compound effectively reduced cell proliferation at low concentrations while sparing normal cells, indicating a favorable therapeutic index .

Data Tables

Biological Activity Target Organisms/Cells MIC/IC50 Values
AntibacterialMRSA0.75 μg/mL
VRE0.75 μg/mL
AnticancerMDA-MB-231 (breast cancer)16.4 nM
HeLa (cervical cancer)50 nM

Q & A

Q. What are the standard synthetic routes for 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves functionalizing a quinolinone core. A common approach includes:

  • Step 1: Chlorination at the 5-position using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Step 2: Introduction of the trifluoromethoxy group (-OCF₃) via nucleophilic substitution or coupling reactions. For example, intermediates such as 8-hydroxyquinolin-2(1H)-one can react with trifluoromethylating agents (e.g., CF₃I in the presence of a base) .
  • Key Intermediates: 8-Hydroxyquinolin-2(1H)-one derivatives and halogenated precursors (e.g., 4-chloro-8-methylquinolin-2(1H)-one) are critical for subsequent functionalization .

Q. How can the structure of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one be characterized experimentally?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign signals based on substituent effects. The trifluoromethoxy group (-OCF₃) shows distinct splitting patterns due to coupling with fluorine nuclei.
    • FT-IR: Confirm the presence of C=O (quinolinone) and C-O-C (trifluoromethoxy) stretches.
  • X-ray Crystallography: Resolve regiochemistry and confirm substituent positions. For example, similar compounds (e.g., 5,6,7-trichloro-2-methoxy-8-hydroxyquinoline) have been structurally validated via single-crystal diffraction .
  • Mass Spectrometry: Validate molecular weight using high-resolution MS (HRMS) .

Q. What safety protocols are critical when handling 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile chlorinated or fluorinated byproducts.
  • Storage: Store in airtight containers at -20°C to prevent hydrolysis of the trifluoromethoxy group.
  • Waste Disposal: Follow guidelines for halogenated waste, as outlined in safety data sheets (SDS) for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethoxy group introduction?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions. For example, CuI/1,10-phenanthroline systems enhance trifluoromethylation efficiency .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
  • Temperature Control: Optimize between 60–100°C to balance reaction rate and decomposition risks. Kinetic studies using in-situ FT-IR can monitor progress .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.
  • Isotopic Labeling: Introduce deuterated analogs to confirm assignments (e.g., for exchangeable protons).
  • Crystallographic Validation: Resolve ambiguities via single-crystal X-ray analysis, as demonstrated for 5,6,7-trichloro-2-methoxy-8-hydroxyquinoline .

Q. What computational approaches predict the biological activity of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one derivatives?

Methodological Answer:

  • Molecular Docking: Use software like MOE or AutoDock to model interactions with target proteins (e.g., viral proteases). For example, quinolinone derivatives have been studied for binding to HIV-1 integrase .
  • QSAR Modeling: Corporate electronic (HOMO/LUMO) and steric descriptors to predict activity trends.
  • MD Simulations: Assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How does regioselectivity affect substitution reactions in quinolinone derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Electron-withdrawing groups (e.g., -Cl) direct incoming electrophiles to meta/para positions. For example, chlorination at the 5-position in 8-methylquinolin-2(1H)-one occurs due to steric and electronic effects .
  • Nucleophilic Substitution: Activate positions via deprotonation (e.g., using LDA) or halogenation. The trifluoromethoxy group’s strong electron-withdrawing nature can hinder further substitution at adjacent positions .

Q. How can impurities and byproducts in the synthesis be identified and minimized?

Methodological Answer:

  • HPLC-MS Analysis: Monitor reaction mixtures in real-time to detect side products (e.g., dihalogenated species).
  • Chromatographic Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
  • Process Optimization: Adjust stoichiometry (e.g., limiting excess Cl⁻) and reaction time to suppress dimerization or over-halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.